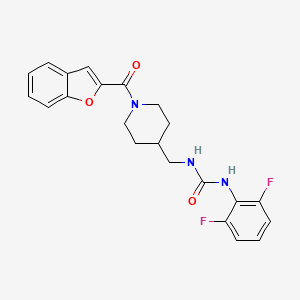
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C22H21F2N3O3 and its molecular weight is 413.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its pharmacological properties.
Structural Overview
The molecular formula of the compound is C23H25N3O3 with a molecular weight of 391.5 g/mol. Its structure includes a benzofuran moiety , a piperidine ring , and a difluorophenyl group , which contribute to its unique biological activity profile.
1. Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines. The compound's structural features may enhance its binding affinity to cancer-related targets, potentially leading to improved therapeutic outcomes.
Case Study:
In a study involving FaDu hypopharyngeal tumor cells, derivatives of benzofuran-piperidine compounds demonstrated cytotoxic effects superior to the reference drug bleomycin, indicating promising anticancer potential .
2. Neuroprotective Effects
The benzofuran structure is often associated with neuroprotective effects. Compounds with similar scaffolds have been reported to exhibit protective activity against neurodegenerative diseases by inhibiting cholinesterases and modulating neurotransmitter levels.
Research Findings:
A multi-targeted approach in treating Alzheimer's disease has highlighted the importance of benzofuran derivatives in providing both antiaggregatory and antioxidant effects, suggesting that This compound may also possess such properties .
3. Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory activity. Similar compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.
The biological activity of This compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity: The unique combination of functional groups allows for enhanced binding to proteins involved in cancer progression and neurodegeneration.
- Metabolic Stability: The carbonyl group in the benzofuran moiety contributes to the compound's stability and reactivity within biological systems.
Comparative Analysis
To better understand the potential of This compound , a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylnicotinic acid | Nicotinic acid derivative | Neuroprotective |
| 1-Benzofuran-2-carboxylic acid | Benzofuran scaffold | Anti-inflammatory |
| Piperidinyl derivatives | Piperidine ring | Anticancer |
属性
IUPAC Name |
1-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c23-16-5-3-6-17(24)20(16)26-22(29)25-13-14-8-10-27(11-9-14)21(28)19-12-15-4-1-2-7-18(15)30-19/h1-7,12,14H,8-11,13H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIBFBVZYSANDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














